molecular formula C16H13ClN2OS B3014497 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 900866-65-1

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B3014497
CAS RN: 900866-65-1
M. Wt: 316.8
InChI Key: POYXHJPWBATSGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is unique and offers a wide range of opportunities for studying molecular interactions. The molecular formula is C15H11ClN2OS .


Chemical Reactions Analysis

The chemical reactions involving “4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” are complex and involve multiple steps. For instance, the introduction of the acyl group at N13 results in an intramolecular strain that leads to a short contact of 2.822 Å between the imino N1 atom of the bicyclic system and the carbonyl C23 atom of the acyl group .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of benzothiazole, such as the one , have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, similar compounds have demonstrated significant antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cancer cell lines .

Antibacterial and Antifungal Properties

Benzothiazole derivatives are known for their antibacterial and antifungal activities. The structural motif of benzothiazole is often incorporated into molecules designed to combat bacterial and fungal infections, indicating that 4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide could be a valuable addition to this field of research .

Antiparasitic Effects

Compounds with a benzothiazole core have been utilized in the development of antiparasitic agents. They can act against a variety of parasitic species, offering a potential pathway for new treatments against parasitic infections .

Enzyme Inhibition

The benzothiazole moiety is a common feature in molecules designed to inhibit specific enzymes. Enzyme inhibitors are crucial in the treatment of diseases where enzyme regulation is disrupted. Research into the enzyme inhibitory properties of this compound could lead to new therapeutic agents .

Material Chemistry

Benzothiazole derivatives are also relevant in the field of material chemistry. They can serve as scaffolds for the development of advanced materials with potential applications in various industries, including electronics and pharmaceuticals .

Receptor Antagonism

Some benzothiazole derivatives act as antagonists for specific human receptors, such as the vanilloid receptor type 1 (TRPV1) and the melanin-concentrating hormone 1 receptor (MCH1R). These receptors are involved in various physiological processes, and antagonists can be used to modulate these processes for therapeutic purposes .

properties

IUPAC Name

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYXHJPWBATSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

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